N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with an (S)-configured 2-aminopropionyl group and a cyclopropyl moiety. Its molecular formula is C₁₃H₂₄N₃O₂, with a molecular weight of 254.35 g/mol. The stereochemistry of the aminopropionyl group ((S)-configuration) may confer specificity in biological interactions, though detailed pharmacological data remain unreported in the available evidence.
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-10(15)14(19)16-8-4-3-5-13(16)9-17(11(2)18)12-6-7-12/h10,12-13H,3-9,15H2,1-2H3/t10-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZQPEZVZSSWKH-NKUHCKNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring, an acetamide moiety, and a cyclopropyl group. Its molecular structure contributes significantly to its biological activity. The presence of the piperidine moiety is particularly notable as it has been linked to various pharmacological effects, including interactions with neurotransmitter receptors.
Research indicates that compounds with similar structures often interact with key receptors in the central nervous system (CNS) and other biological systems. The piperidine structure is known for its role in modulating receptor activity, particularly:
- Histamine Receptors : Piperidine derivatives have shown promise as dual ligands for histamine H3 and sigma-1 receptors, which are involved in pain modulation and other CNS functions .
- Antinociceptive Activity : Studies suggest that compounds containing piperidine can exhibit significant antinociceptive effects, indicating potential use in pain management .
In Vitro Studies
Preliminary studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the biological activity data:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| L1210 (Murine leukemia) | 41 ± 3 | Moderate antiproliferative effect |
| CEM (Human T-lymphocyte) | 35 ± 2 | Significant inhibition observed |
| HeLa (Cervical carcinoma) | 30 ± 1 | High sensitivity to the compound |
| HMEC-1 (Endothelial) | 9.6 ± 0.7 | Enhanced activity compared to other compounds |
These results indicate that the compound has varying degrees of effectiveness against different cell lines, with particular potency observed in endothelial cells.
Case Studies
- Anticancer Activity : A study investigated the effects of similar piperidine-based compounds on cancer cell proliferation. It was found that modifications to the piperidine structure could enhance anticancer activity, suggesting that this compound may also benefit from structural optimization .
- Pain Management : Another study focused on the analgesic properties of piperidine derivatives, establishing a correlation between receptor binding affinity and pain relief efficacy. The findings support further exploration of this compound as a candidate for treating nociceptive pain .
Therapeutic Potential
The compound's unique structure suggests potential applications in various therapeutic areas:
- Cancer Therapy : Given its antiproliferative effects, there is potential for development as an anticancer agent.
- Pain Relief : Its interaction with histamine and sigma receptors positions it as a candidate for pain management therapies.
- Neuroprotection : The ability to modulate neurotransmitter systems hints at possible neuroprotective effects.
Scientific Research Applications
Neutral Endopeptidase Inhibition
One of the primary applications of this compound lies in its potential as a neutral endopeptidase (NEP) inhibitor . NEP plays a crucial role in the metabolism of several bioactive peptides, including atrial natriuretic peptide (ANP), which is involved in cardiovascular regulation. Inhibiting NEP can enhance the effects of these peptides, making it useful for treating conditions such as:
- Hypertension
- Heart failure
- Pulmonary hypertension
Research indicates that compounds similar to N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide can significantly prolong the biological activity of ANP and other peptides by preventing their degradation .
Cytotoxicity Against Cancer Cells
Recent studies have explored the cytotoxic effects of compounds related to this compound on various cancer cell lines. For instance, derivatives have shown promise in inducing apoptosis in pancreatic cancer cells, highlighting their potential as targeted cancer therapies .
Conformational Behavior
NMR studies have revealed unique conformational behaviors of N-cyclopropyl amides, including this compound. These studies indicate unexpected rotamer populations around the carbonyl-nitrogen bond, which could influence the compound's interaction with biological targets . Understanding these conformational dynamics is crucial for optimizing the design of NEP inhibitors and other therapeutic agents.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| NEP Inhibition Study | Demonstrated that similar compounds significantly inhibit NEP activity. | Suggests potential for treating cardiovascular diseases. |
| Cytotoxicity Assay | Showed that derivatives induce apoptosis in pancreatic cancer cells. | Indicates potential for developing new cancer therapies. |
| Conformational Analysis | Identified unique conformational states affecting binding interactions. | Provides insights for drug design and efficacy optimization. |
Chemical Reactions Analysis
Amide Bond Transformations
The compound contains two amide bonds that participate in hydrolysis and acylation reactions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Cleavage to carboxylic acid and amine | |
| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Formation of sodium carboxylate and ammonia | |
| Acylation | AcCl, pyridine, RT | N-acetylation of free amine groups |
The (S)-2-aminopropionyl moiety’s stereochemistry () influences reaction stereoselectivity .
Piperidine Ring Reactions
The piperidine nitrogen undergoes characteristic amine reactions:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Protonation | HCl (gaseous) | Piperidinium chloride salt | pH-dependent solubility |
| Alkylation | Methyl iodide, K₂CO₃ | N-methylpiperidine derivative | Enhanced lipophilicity |
| Oxidation | H₂O₂, catalytic Fe³⁺ | Piperidine N-oxide | Alters metabolic stability |
Ring-opening reactions occur under strong acidic conditions (e.g., conc. H₂SO₄), yielding linear amines.
Cyclopropane Ring Reactivity
The cyclopropane group demonstrates strain-driven reactivity:
| Reaction | Conditions | Mechanism | Outcome |
|---|---|---|---|
| Electrophilic Addition | Br₂, CCl₄, UV light | Ring-opening via bromonium ion | Dibrominated alkane |
| Hydrogenation | H₂, Pd/C, 50 psi | Ring-opening to propane derivative | Reduced strain energy |
Stereochemical Considerations
The (S)-configuration at the 2-aminopropionyl group () dictates enantioselective interactions:
-
Esterification : Reacts preferentially with L-amino acid esters under Mitsunobu conditions .
-
Enzymatic Hydrolysis : Porcine liver esterase cleaves the (S)-enantiomer 3x faster than the (R)-form .
Comparative Reactivity Analysis
The compound’s hybrid structure enables unique reactivity compared to simpler analogues:
| Feature | N-Cyclopropyl-Acetamide | Piperidine Derivatives | This Compound |
|---|---|---|---|
| Amide Hydrolysis Rate | 0.8 (relative) | 1.2 (relative) | 0.5 (relative, stabilized) |
| Cyclopropane Stability | Low | N/A | Moderate (steric protection) |
| Piperidine Alkylation | N/A | High | Selective at N-cyclopropyl |
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate stabilized by the piperidine ring’s electron-donating effect.
-
Cyclopropane Ring-Opening : Follows electrophilic addition with Markovnikov selectivity due to ring strain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, such as the piperidine core, cyclopropyl group, or acetamide linkage:
Key Observations:
Substituent Effects: The target compound’s (S)-2-aminopropionyl group introduces a peptide-like linkage absent in simpler analogues (e.g., 2-aminoethyl in C₁₂H₂₃N₃O). Cyclopropylfentanyl (C₂₄H₂₉N₂O) shares the cyclopropyl moiety but includes a phenyl group critical for μ-opioid receptor binding, absent in the target compound .
Synthetic Feasibility: Yields for related compounds (e.g., 68–72% for (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide) suggest moderate synthetic efficiency for piperidine-based acetamides. The discontinuation of the target compound and analogues (e.g., Ref: 10-F084843) may indicate challenges in scale-up, stability, or biological performance .
However, the target compound lacks the aromatic groups necessary for opioid receptor engagement, implying a divergent mechanism .
Physicochemical and Pharmacokinetic Trends
- However, the (S)-2-aminopropionyl group in the target compound may introduce polarity, balancing solubility .
Discontinued Status and Implications
Multiple analogues (e.g., C₁₂H₂₃N₃O, C₁₂H₂₁N₃O₂) are listed as discontinued, suggesting industry or academic disinterest due to poor efficacy, toxicity, or synthetic hurdles. The target compound’s discontinuation (Ref: 10-F084843) may reflect similar issues, though specific data are unavailable .
Preparation Methods
Piperidine Functionalization
The piperidine ring is functionalized through sequential alkylation and acylation:
-
N-Alkylation with Cyclopropylamine :
Piperidine-2-carboxaldehyde reacts with cyclopropylamine in DMF under reflux (80°C, 12 h) to form N-cyclopropyl-piperidine-2-carboxaldehyde. NaBH₃CN facilitates reductive amination, yielding N-cyclopropyl-piperidine-2-methanol. -
Acylation with (S)-2-Aminopropionic Acid :
The methanol intermediate undergoes acylation using (S)-2-aminopropionic acid activated by N,N'-dicyclohexylcarbodiimide (DCC) . The reaction proceeds in dichloromethane at 0°C to room temperature (24 h), forming the (S)-2-aminopropionyl-piperidine derivative.
Table 1: Reaction Conditions for Piperidine Functionalization
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| N-Alkylation | Cyclopropylamine, NaBH₃CN | DMF, 80°C, 12 h | 72 |
| Acylation | (S)-2-Aminopropionic acid, DCC | DCM, 0°C → RT, 24 h | 68 |
Chiral Resolution and Purification
The (S)-configuration is ensured via chiral resolution:
-
The racemic mixture is treated with (S)-(-)-1-phenylethylamine in ethanol, forming diastereomeric salts.
-
Fractional crystallization isolates the desired (S)-enantiomer, confirmed by HPLC using a chiral column (Chiralpak IA, hexane:isopropanol 90:10).
Key Data :
-
Enantiomeric excess (ee): >98%
-
Recovery: 85%
Optimization of Reaction Conditions
Reductive Amination Efficiency
Variations in catalyst and solvent systems significantly impact yields:
-
NaBH₃CN vs. NaBH₄ : NaBH₃CN provides superior selectivity for secondary amines (72% vs. 45% yield).
-
Solvent Effects : DMF outperforms THF due to better solubility of intermediates.
Table 2: Solvent and Catalyst Screening
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| NaBH₃CN | DMF | 72 |
| NaBH₄ | THF | 45 |
Temperature-Dependent Stereoselectivity
Lower temperatures (0–5°C) during acylation minimize epimerization, preserving the (S)-configuration. At 25°C, epimerization reduces ee to 92%.
Final Acetylation and Workup
The secondary amine is acetylated using acetic anhydride in pyridine (0°C, 4 h), followed by quenching with ice-water. The crude product is purified via column chromatography (SiO₂, ethyl acetate:hexane 1:1) and recrystallized from ethanol.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.05 (m, 4H, cyclopropyl), 1.45 (d, 3H, CH₃), 3.20 (m, 1H, piperidine-CH).
-
MS (ESI+) : m/z 267.37 [M+H]⁺.
Challenges and Troubleshooting
Byproduct Formation During Alkylation
Excess cyclopropylamine leads to bis-alkylation byproducts. Mitigation strategies include:
-
Stoichiometric control (1:1 molar ratio).
-
Slow reagent addition over 2 h.
Epimerization During Acylation
The chiral center’s integrity is maintained by:
-
Low-temperature acylation (0°C).
-
Avoiding prolonged reaction times (>24 h).
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) achieve 65–70% overall yield. Industrial scale-up requires:
-
Continuous-flow reactors for precise temperature control.
-
Automated crystallization systems to enhance enantiopurity.
Q & A
Q. What synthetic methodologies are employed to prepare N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide?
The synthesis typically involves multi-step protocols, including:
- Piperidine functionalization : Alkylation or acylation of the piperidine ring to introduce cyclopropyl and acetamide groups.
- Chiral resolution : Use of (S)-configured reagents to ensure stereochemical control, as seen in analogous compounds where (S)-(-)-1-phenylethylamine is used to derivatize intermediates for enantiomeric purity assessment .
- Purification : Column chromatography or crystallization with oxalic acid to isolate high-purity products, followed by characterization via , , and mass spectrometry .
Q. How is the enantiomeric purity of this compound validated?
Enantiomeric excess is determined using chiral derivatizing agents (e.g., (S)-(-)-1-phenylethylamine) to form diastereomeric derivatives, which are then analyzed via HPLC or NMR. This method ensures accurate quantification of stereochemical integrity, critical for pharmacological studies .
Q. What safety protocols are recommended for handling this compound?
Based on structurally related piperidine derivatives:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (H335 hazard) .
- Storage : Dry conditions at 2–8°C to maintain stability .
Advanced Research Questions
Q. How can the compound’s binding affinity to μ-opioid receptors be optimized?
Structural modifications inspired by enkephalin analogs include:
- Piperidine ring substitutions : Introducing hydrophobic groups (e.g., cyclohexyl or tetralin) to enhance lipid solubility and cell permeability .
- Fluorine incorporation : Fluorinated analogs improve metabolic stability and receptor selectivity by altering electronic and steric properties .
- Bivalent ligand design : Linking the acetamide core to peptide motifs (e.g., enkephalin derivatives) to exploit dual binding sites on receptors .
Q. What experimental approaches resolve contradictions in receptor binding assay data?
Discrepancies may arise from:
- Purity issues : Validate compound integrity via HPLC and mass spectrometry before assays .
- Assay conditions : Standardize buffer pH, temperature, and receptor preparation methods. For example, discrepancies in IC values for μ-opioid binding can be mitigated by using uniform cell lines (e.g., transfected HEK293 cells) .
- Enantiomeric interference : Ensure enantiopurity >98% to avoid confounding results from inactive stereoisomers .
Q. How does the cyclopropyl group influence pharmacokinetic properties?
- Metabolic stability : The cyclopropyl moiety reduces oxidative metabolism by cytochrome P450 enzymes, as observed in analogs with similar substituents .
- Lipophilicity : LogP calculations (via PubChem data) suggest that cyclopropyl enhances membrane permeability compared to bulkier alkyl groups .
- Toxicity screening : Conduct in vitro hepatocyte assays to assess hepatic clearance and metabolite formation .
Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and optimization strategies rather than definitions.
- Contradiction Management : Highlighted variables (purity, assay conditions) that require rigorous standardization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
